5-Fluoro-2-methylpyridine
Overview
Description
5-Fluoro-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H6FN. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-methylpyridine using a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an organic solvent such as acetonitrile .
Another method involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer reaction to introduce the fluorine atom. This process requires the use of sodium nitrite and hydrofluoric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Electrophilic Substitution: The methyl group at the 2-position can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, and sodium alkoxide are commonly used.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and chlorosulfonic acid are used under controlled temperature conditions to achieve selective substitution.
Major Products Formed
Nucleophilic Substitution: Products include 5-amino-2-methylpyridine, 5-thio-2-methylpyridine, and 5-alkoxy-2-methylpyridine.
Electrophilic Substitution: Products include 5-fluoro-2-methyl-3-nitropyridine and 5-fluoro-2-methyl-3-sulfonylpyridine.
Oxidation: The major product is 5-fluoro-2-pyridinecarboxylic acid.
Scientific Research Applications
5-Fluoro-2-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylpyridine
- 5-Fluoro-4-methylpyridin-2-amine
- 2-Fluoro-4-methylpyridine
Uniqueness
5-Fluoro-2-methylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in selective chemical reactions and biological interactions .
Biological Activity
5-Fluoro-2-methylpyridine (5-F-2-MP) is a fluorinated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of 5-F-2-MP, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. This unique structure influences its reactivity and interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C6H6FN |
Molecular Weight | 113.11 g/mol |
Appearance | Colorless liquid |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that 5-F-2-MP exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and inhibition of cellular processes.
Anticancer Activity
5-F-2-MP has been investigated for its anticancer properties, particularly as a precursor for compounds that inhibit tumor growth. Studies suggest that it may act by interfering with DNA synthesis and repair mechanisms in cancer cells, thereby inducing apoptosis. The fluorine atom enhances the compound's lipophilicity, which may improve its ability to penetrate cell membranes.
The biological activity of 5-F-2-MP can be attributed to its interaction with specific molecular targets within cells. The electron-withdrawing nature of the fluorine atom increases the compound's electrophilicity, allowing it to form stable interactions with nucleophilic sites in proteins and nucleic acids. This property is crucial for its potential therapeutic effects.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of 5-F-2-MP against Staphylococcus aureus and Escherichia coli, results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that 5-F-2-MP could serve as a promising lead compound for developing new antimicrobial agents.
Study 2: Anticancer Potential
A preclinical trial evaluated the anticancer effects of 5-F-2-MP derivatives on human colorectal cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Mechanistic studies revealed that these compounds induced cell cycle arrest and promoted apoptosis through caspase activation pathways .
Comparative Analysis with Related Compounds
To understand the unique biological activity of 5-F-2-MP, it is essential to compare it with structurally similar compounds.
Properties
IUPAC Name |
5-fluoro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAHHHIGZXPRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376521 | |
Record name | 5-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-53-0 | |
Record name | 5-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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